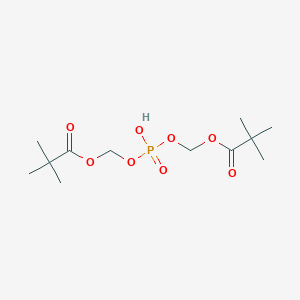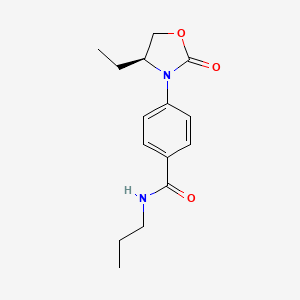
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as piperidine or acetic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis with high-yielding reactions. The process might include the use of high-performance liquid chromatography (HPLC) for the purification of intermediates and final products to ensure the desired optical purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and benzamides, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of chiral molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazepin oxazolidinone: Known for its activity against hyperproliferative disorders such as cancer.
2-Amino-1-butanol derivatives: Used as intermediates in the synthesis of various drugs.
Uniqueness
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is unique due to its specific chiral configuration and the presence of both oxazolidinone and benzamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
572923-16-1 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1 |
Clé InChI |
ZAFZFTUFRNRSBK-LBPRGKRZSA-N |
SMILES isomérique |
CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)N2C(COC2=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)
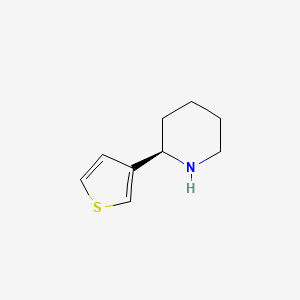
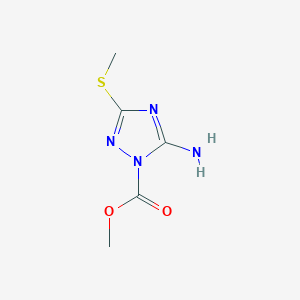
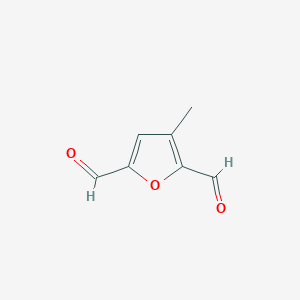


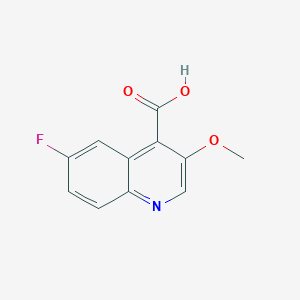
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
